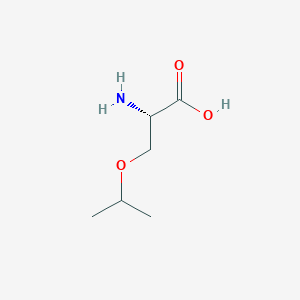

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid

Descripción general

Descripción

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid is an organic compound with a unique structure that includes an amino group, a propan-2-yloxy group, and a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid typically involves the reaction of a suitable amino acid derivative with an isopropylating agent. One common method is the alkylation of serine or threonine derivatives with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structural properties make it a valuable intermediate in organic synthesis, which can lead to the development of novel compounds with potential applications in various fields.

Biology

In biological research, this compound has been studied for its role in biochemical pathways:

- Enzyme Interactions: It may interact with specific enzymes, modulating their activity and influencing metabolic processes.

- Neurotransmitter Modulation: Research indicates its potential to regulate neurotransmitter systems, particularly in the context of neuroprotection and excitotoxicity mitigation.

Medicine

The therapeutic potential of this compound has been explored in several areas:

- Neuroprotective Effects: Studies suggest it may help protect neurons from excitotoxic damage, which is significant in conditions like stroke and neurodegenerative diseases.

- Epilepsy Treatment: The compound's ability to inhibit GABA synthesis has led to investigations into its use for treating epilepsy and anxiety disorders by balancing excitatory and inhibitory neurotransmission .

Case Studies and Research Findings

Neuroprotective Mechanisms:

Research has demonstrated that this compound can mitigate neuronal injury caused by excessive glutamate levels. This is particularly relevant in ischemic conditions where glutamate-induced excitotoxicity is prevalent. Studies have shown that it can regulate glutamate levels effectively, thus providing neuroprotective benefits .

Therapeutic Investigations:

Recent studies have focused on the compound's therapeutic applications:

- A study highlighted its efficacy in reducing seizure activity in animal models of epilepsy through modulation of AMPA receptors .

- Another investigation indicated that it could enhance neuroprotective pathways involving PI3K-Akt signaling, further supporting its potential use in neurodegenerative disease treatment .

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propan-2-yloxy group may enhance its binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: This compound has a similar backbone but includes an indole group, which may confer different biological activities.

5-Amino-pyrazoles:

Uniqueness

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for different research and industrial purposes.

Actividad Biológica

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid, also known as isopropyl amino acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by case studies and research findings.

- Chemical Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Melting Point : 221-226 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. It acts as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are critical for synaptic transmission in the central nervous system.

Key Mechanisms:

- Neuroprotective Effects : Studies indicate that this compound can activate the PI3K-Akt signaling pathway, leading to the phosphorylation of glycogen synthase kinase 3 beta (GSK3β). This inactivation of GSK3β is associated with neuroprotection against excitotoxicity induced by glutamate .

- Immunosuppressive Activity : In vitro assays have shown that it possesses potent immunosuppressive properties, which could be beneficial in conditions where modulation of the immune response is required .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Neuroprotective Study : A study demonstrated that administration of this compound significantly reduced cleaved caspase-3 levels in neuronal cultures exposed to high concentrations of glutamate, indicating a protective effect against excitotoxicity .

- Immunosuppressive Effects : Research indicated that this compound inhibited T-cell activation and proliferation, which may have therapeutic implications for autoimmune diseases and transplant rejection .

- Antimicrobial Activity : In a recent study, derivatives of related compounds exhibited significant antimicrobial activity against multidrug-resistant pathogens, suggesting potential applications in treating infections where traditional antibiotics fail .

Propiedades

IUPAC Name |

(2S)-2-amino-3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPNRIDPFQODSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.